N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
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Overview
Description
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a complex organic compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzo[d]thiazole moiety and a piperidinylsulfonyl group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the piperidinylsulfonyl group: This step often involves sulfonylation reactions using piperidine and sulfonyl chlorides.
Formation of the benzohydrazide linkage: This can be done by reacting the intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety may interact with biological macromolecules, while the piperidinylsulfonyl group could enhance binding affinity and specificity. Detailed studies are needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
- N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzohydrazide
Uniqueness
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is unique due to the presence of both dimethoxy and piperidinylsulfonyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-29-16-10-11-17(30-2)19-18(16)22-21(31-19)24-23-20(26)14-6-8-15(9-7-14)32(27,28)25-12-4-3-5-13-25/h6-11H,3-5,12-13H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSHKNNVHRLIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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